molecular formula C21H21F3N4O B1662642 AL 8697

AL 8697

Cat. No.: B1662642
M. Wt: 402.4 g/mol
InChI Key: ZVBTZTQYHOXIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL 8697 involves the formation of N-cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

AL 8697 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

AL 8697 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the p38 MAPK pathway.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases.

    Industry: Utilized in the development of anti-inflammatory drugs

Mechanism of Action

AL 8697 exerts its effects by selectively inhibiting the p38α MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The molecular targets include various transcription factors and enzymes that regulate the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AL 8697 is unique due to its high selectivity for p38α over p38β and other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Biological Activity

AL 8697 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory processes. This compound has emerged as a significant focus in pharmacological research due to its potential therapeutic applications, particularly in diseases characterized by excessive inflammation.

  • Chemical Name : N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide
  • CAS Number : 1057394-06-5
  • Purity : ≥98%

The compound exhibits a high level of selectivity and potency, with an IC50 value of 6 nM for p38α, demonstrating 14-fold greater inhibition compared to p38β and 300-fold selectivity over a panel of 91 kinases .

This compound functions by inhibiting the p38 MAPK pathway, which is integral to the synthesis and signaling of pro-inflammatory cytokines such as TNFα and IL-6. This inhibition leads to reduced inflammatory responses in various cellular contexts, particularly in macrophages .

Anti-inflammatory Effects

In preclinical studies, this compound has shown significant anti-inflammatory effects. For instance, in a rat model of adjuvant-induced arthritis (AIA), the compound demonstrated:

  • Reduction in joint inflammation
  • Induction of leukocytosis
  • Restoration of platelet counts
  • Increased total plasma cholesterol at doses around 10 mg/kg .

Comparative Studies

This compound has been compared with other p38α inhibitors in various studies. The following table summarizes key findings from these comparisons:

CompoundIC50 (nM)Selectivity (p38α/p38β)Anti-inflammatory Effect
This compound614-foldSignificant
Compound XTBDTBDModerate
Compound YTBDTBDMinimal

Note: TBD = To Be Determined

Clinical Relevance

Research has indicated that targeting the p38 MAPK pathway can be beneficial in treating conditions such as rheumatoid arthritis (RA) and other inflammatory diseases. A study by Balagué et al. highlighted the translational potential of p38 inhibitors like this compound in models that mimic human disease conditions .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively modulates immune responses and reduces symptoms associated with inflammatory diseases. For example:

  • Study Design : Rats were administered this compound at varying doses.
  • Outcomes Measured : Joint swelling, cytokine levels, and histopathological changes.
  • Results : Significant reduction in joint swelling and cytokine levels was observed, supporting its therapeutic potential in inflammatory diseases .

Summary of Findings

The biological activity of this compound underscores its role as a promising therapeutic agent for managing inflammation-related disorders. Its selective inhibition of p38α provides an advantage over non-selective inhibitors, potentially leading to fewer side effects.

Properties

IUPAC Name

3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBTZTQYHOXIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AL 8697
Reactant of Route 2
Reactant of Route 2
AL 8697
Reactant of Route 3
Reactant of Route 3
AL 8697
Reactant of Route 4
Reactant of Route 4
AL 8697
Reactant of Route 5
Reactant of Route 5
AL 8697
Reactant of Route 6
Reactant of Route 6
AL 8697

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.